2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine

kinase inhibitor design hinge-binding motif ATP-competitive inhibition

Researchers designing kinase inhibitors often face synthetic dead-ends with pre-functionalized scaffolds that constrain SAR exploration. This 5H-pyrrolo[2,3-b]pyrazine core, with a vacant 6-position and a free 7-ethanamine, solves this by offering two independent diversification vectors from a single intermediate. - Enables 5×5 or larger matrix libraries via parallel Suzuki coupling (C6) and amide/sulfonamide coupling (C7 amine). - Dihydrochloride salt (CAS 2228462-31-3) ensures aqueous solubility for automated liquid handling and biochemical assays. - Provides access to chemotypes achieving sub-nanomolar FGFR1 potency (0.6 nM) or CDK5/p25 (200 nM) selectivity.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B13625212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=CN2)CCN
InChIInChI=1S/C8H10N4/c9-2-1-6-5-12-8-7(6)10-3-4-11-8/h3-5H,1-2,9H2,(H,11,12)
InChIKeyWNAQINQXEUEJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Baseline and Identity of 2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine


2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine (CAS 20322-03-6, free base; CAS 2228462-31-3, dihydrochloride salt) is a bicyclic nitrogen-containing heterocycle belonging to the 5H-pyrrolo[2,3-b]pyrazine scaffold family [1]. This scaffold has been crystallographically validated as an ATP-competitive kinase hinge-binding motif, in which the pyrrole NH donates a hydrogen bond to the backbone carbonyl and the pyrazine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region [2]. The compound bears a primary ethanamine substituent at the 7-position, providing a synthetically accessible functional handle absent in the simpler unsubstituted pyrrolopyrazine core, and is commercially supplied as both the free base (MW 162.19 g/mol, C₈H₁₀N₄) and the dihydrochloride salt (MW ~235.11 g/mol, C₈H₁₂Cl₂N₄), the latter offering enhanced aqueous solubility [3].

Risks of Generic Substitution on Synthetic Outcomes and Kinase Selectivity


Although the 5H-pyrrolo[2,3-b]pyrazine scaffold is shared across multiple kinase inhibitor chemotypes (aloisines for CDK/GSK-3, FGFR inhibitor compound 13, JAK3 inhibitor series, Syk inhibitors, and ATR kinase inhibitors), the substitution pattern dictates both the kinase selectivity profile and the synthetic trajectory [1]. Aloisine A, bearing a 6-phenyl and 7-n-butyl substitution, exhibits potent CDK1/cyclin B inhibition (IC₅₀ = 150 nM) and GSK-3α/β activity (IC₅₀ = 500/650 nM) but lacks FGFR activity [2], while compound 13, with a distinct 2-(1H-pyrazol-4-yl) and 7-(2-(1H-imidazol-4-yl)ethyl) substitution pattern, achieves sub-nanomolar FGFR1 inhibition (IC₅₀ = 0.6 nM) with essentially no c-Met activity [1]. The target compound, carrying an unsubstituted 6-position and a free primary amine at the 7-position ethanamine chain, presents a fundamentally different starting point for synthetic elaboration: the primary amine enables derivatization pathways (amide coupling, reductive amination, sulfonylation) that are inaccessible with 7-alkyl or 7-aryl aloisine analogs, and the vacant 6-position permits independent introduction of aryl, heteroaryl, or other diversity elements [3]. Substituting this intermediate with a pre-functionalized analog that already occupies either the 6- or 7-position eliminates one vector for SAR exploration and may irreversibly commit synthetic programs to a suboptimal kinase selectivity trajectory.

Quantitative Differentiation Evidence for 2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine


Kinase Hinge-Binding Scaffold Validation vs. Alternative Heterocycles

The 5H-pyrrolo[2,3-b]pyrazine scaffold of the target compound has been crystallographically resolved in complex with CDK2, confirming a bidentate hinge-binding mode: the pyrrole N–H donates a hydrogen bond to the backbone carbonyl of Leu83, and the pyrazine N accepts a hydrogen bond from the backbone amide of Leu83 [1]. This interaction mode is conserved across multiple kinases, as demonstrated by the co-crystal structure of compound 8 (a close structural analog) with FGFR1, where the pyrazine nitrogen forms an essential hydrogen bond with the FGFR1 hinge and the imidazole substituent stacks with Phe489 [2]. In contrast, alternative kinase inhibitor scaffolds such as pyrrolo[2,3-d]pyrimidines (e.g., tofacitinib core) utilize a different hinge hydrogen-bonding geometry that favors JAK family kinases, while indolinone scaffolds (e.g., sunitinib) adopt a distinct DFG-out binding conformation incompatible with the ATP-competitive pose of pyrrolopyrazines [3]. The target compound preserves the core scaffold geometry required for this conserved hinge interaction while leaving both the 6-position and the ethanamine terminus unsubstituted for diversification.

kinase inhibitor design hinge-binding motif ATP-competitive inhibition crystallography

Primary Amine Handle and Synthetic Diversification Capacity

The target compound possesses a free primary amine (–CH₂CH₂NH₂) at the 7-position ethanamine chain, enabling a broad set of derivatization reactions (amide coupling with carboxylic acids, reductive amination with aldehydes/ketones, sulfonylation with sulfonyl chlorides, urea formation with isocyanates, and Boc/Fmoc protection for orthogonal synthetic strategies) [1]. This contrasts with the closest commercial pyrrolopyrazine intermediates: (2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine carries a shorter methanamine linker that restricts conformational flexibility and may alter the trajectory of substituents toward the kinase solvent-exposed region, while 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine lacks an amine handle entirely and requires additional synthetic steps (halogen-metal exchange or cross-coupling followed by functional group interconversion) to install a derivatizable amine . The fully elaborated aloisines (Aloisine A, B, RP106) are terminal tool compounds with both 6- and 7-positions occupied, offering no further diversification potential [2].

medicinal chemistry parallel synthesis library enumeration structure-activity relationship

Aqueous Solubility Enhancement with the Dihydrochloride Salt Form

The dihydrochloride salt form (CAS 2228462-31-3) of the target compound incorporates two hydrochloride counterions that significantly enhance aqueous solubility relative to the free base and to other neutral pyrrolopyrazine building blocks [1]. While the free base (CAS 20322-03-6, MW 162.19 g/mol, LogP ~1.16) exhibits limited aqueous solubility typical of heteroaromatic amines, the dihydrochloride salt (MW ~235.11 g/mol) enables dissolution in aqueous buffers at concentrations suitable for biochemical assay preparation and parallel synthesis in aqueous or mixed solvent systems . This is a practical procurement consideration: aloisine A (free phenol, CAS 496864-16-5) and RP106 (CAS 496864-15-4) are supplied as neutral compounds requiring DMSO or organic co-solvents for dissolution, restricting their direct use in aqueous biochemical assays without formulation .

drug discovery biophysical assay compatibility aqueous solubility salt selection

Synthetic Step-Count Advantage as a Strategic Intermediate

The target compound occupies a strategic intermediate position between the bare 5H-pyrrolo[2,3-b]pyrazine core (which requires initial functionalization at both 6- and 7-positions) and fully elaborated aloisines (which offer no further diversification). In the optimized FGFR inhibitor synthesis reported by Jiang et al. (2018), the key intermediate analogous to the target compound underwent Suzuki coupling at the 3-position followed by substituent introduction at the 1-position of a pyrazole ring, ultimately yielding compound 13 with FGFR1 IC₅₀ = 0.6 nM after approximately 4–5 synthetic steps from a comparable intermediate [1]. In contrast, the original aloisine synthesis starting from 2,3-dichloropyrazine required lithiation, ketone/ester addition, and co-cyclization with primary amines before further functionalization, totaling 6–8 steps to reach the final tool compounds [2]. The target compound eliminates the need for the initial scaffold construction steps, providing the pre-formed bicyclic core with a reactive amine handle in a single procurement step.

synthetic route optimization building block strategy medicinal chemistry efficiency lead optimization

Kinase Selectivity Trajectory Control via 6-Position Substitution

The unsubstituted 6-position of the target compound is the critical determinant of kinase lineage commitment. Introducing a 6-phenyl substituent (as in aloisines) produces potent CDK/GSK-3 inhibition: aloisine A achieves CDK1/cyclin B IC₅₀ = 150 nM, CDK2/cyclin A IC₅₀ = 120 nM, GSK-3α IC₅₀ = 500 nM, with no FGFR activity reported [1]. Conversely, introducing a 2-(1H-pyrazol-4-yl) substituent at the analogous position (as in compound 13) produces sub-nanomolar FGFR1 inhibition (IC₅₀ = 0.6 nM) with high selectivity: at 1 μM, compound 13 shows 97.2% FGFR2 inhibition, 88.9% FGFR3 inhibition, but only 4.6% c-Met inhibition, 0% KDR/VEGFR-1/EGFR/ErbB2/Src/Abl/EPH-A2 inhibition, and ≤11.8% IGF1R/ROS1 inhibition [2]. The target compound, with both the 6-position and the ethanamine amine available, allows investigators to deliberately select either CDK/GSK-3 or FGFR lineage through choice of 6-position substituent, rather than being locked into a single kinase family by a pre-substituted scaffold.

kinase selectivity FGFR inhibitor CDK inhibitor structure-based drug design

Dual Salt Form Availability for Distinct Workflows

The target compound is commercially available in two distinct forms enabling differentiated procurement strategies: the free base (CAS 20322-03-6, MW 162.19 g/mol) for synthetic chemistry workflows where the neutral amine is preferred for reactions (amide coupling, reductive amination, Boc protection), and the dihydrochloride salt (CAS 2228462-31-3, MW ~235.11 g/mol) for biological assay preparation where aqueous solubility is prioritized . This contrasts with the closest comparable intermediates such as (2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine, which is typically supplied only in a single form, and the aloisine tool compounds, which are exclusively available as neutral molecules [1]. The availability of both forms allows procurement teams to acquire the free base for synthetic campaigns and the dihydrochloride salt for biochemical profiling, eliminating the need for in-house salt formation or free-base conversion steps.

salt selection assay development organic synthesis procurement strategy

Optimal Application Scenarios for 2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine


Kinase Inhibitor Lead Generation with Parallel SAR at Two Diversity Vectors

Investigators initiating a kinase inhibitor discovery program where the target kinase family (CDK/GSK-3 vs. FGFR vs. JAK/SYK) has not yet been definitively selected should procure the target compound as the core intermediate. The vacant 6-position and the free ethanamine amine at the 7-position provide two independent diversification vectors, enabling a matrix-based SAR strategy: vary the 6-position substituent (aryl, heteroaryl, or cycloalkyl) to alter kinase lineage [1], and simultaneously derivatize the ethanamine amine (amides, sulfonamides, ureas) to modulate physicochemical properties and potency [2]. This approach can generate a 5×5 or larger matrix of analogs from a single intermediate procurement, with kinase selectivity assessed using established panel assays (26-kinase panel for CDK/GSK-3 bias or 17-kinase panel for FGFR bias) [1]. Procurement of both the free base (for synthesis) and dihydrochloride salt (for biochemical assay of intermediates) is recommended.

Aloisine-Type CDK/GSK-3 Inhibitor Development for Neurodegenerative Disease

Research groups focused on CDK5/p25 and GSK-3α/β as therapeutic targets for Alzheimer's disease or other tauopathies can use the target compound as a late-stage diversification scaffold. By introducing a 6-aryl substituent via Suzuki coupling and functionalizing the ethanamine amine, investigators can generate novel aloisine analogs with potentially improved selectivity over the parent aloisine A scaffold [1]. The benchmark selectivity profile to exceed: aloisine A achieves CDK5/p25 IC₅₀ = 200 nM and GSK-3α/β IC₅₀ = 500/650 nM, with >200-fold selectivity over CK1, CK2, CDK4, PKA, PKC, and c-raf (all IC₅₀ ≥ 100 μM) [1]. The ethanamine linker in the target compound provides an opportunity to explore interactions with the kinase solvent-exposed region that are inaccessible with the 7-n-butyl substituent of aloisine A, potentially yielding improved GSK-3β selectivity over CDK isoforms.

FGFR-Selective Inhibitor Optimization with Metabolic Stability Screening

Medicinal chemistry teams pursuing FGFR1-3 selective inhibitors for oncology applications should procure the target compound and elaborate it following the structure-based design principles validated by Jiang et al. (2018). Introduction of a heteroaryl substituent at the 6-position (pyrazole or imidazole series) can yield sub-nanomolar FGFR1 potency comparable to compound 13 (FGFR1 IC₅₀ = 0.6 nM, KG1 cell IC₅₀ = 29.1 nM) [2]. The ethanamine amine provides a handle for introducing solubilizing groups or metabolic soft spots to tune clearance, with the benchmark metabolic stability target being compound 13's human liver microsome clearance of 1 μL/min/mg and CYP inhibition <50% at 10 μM for all five major isoforms (3A4, 2D6, 2C9, 1A2, 2C19) [2]. Selectivity should be benchmarked against the 17-kinase panel data for compound 13, which at 1 μM shows >90% FGFR2 and FGFR3 inhibition with negligible activity against c-Met, KDR, EGFR, ErbB2, Src, Abl, and EPH-A2 [2].

Parallel Library Synthesis and High-Throughput Kinase Profiling

Academic drug discovery cores and screening centers that require a versatile, solubility-optimized building block for parallel library synthesis should procure the dihydrochloride salt form (CAS 2228462-31-3) of the target compound. The dihydrochloride salt enables direct dissolution in aqueous or mixed aqueous-organic solvent systems for automated liquid handling, while the free primary amine permits high-yielding amide coupling in 96-well or 384-well format using standard HATU or HBTU activation [1]. The 6-position is amenable to parallel Suzuki coupling with diverse boronic acids or pinacol esters, enabling the rapid generation of 48–96 member libraries for screening against kinase panels. The scaffold's proven hinge-binding mode and published co-crystal structures (CDK2–aloisine, PDB: 1UNG; FGFR1–compound 8) provide a structural rationale for hit triage and structure-based design follow-up [1][2].

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